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molecular formula C10H18O B8576807 1-Cyclohexyl-3-buten-2-ol

1-Cyclohexyl-3-buten-2-ol

Cat. No. B8576807
M. Wt: 154.25 g/mol
InChI Key: XYPCFYDZWKTHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010189

Procedure details

A solution of 60 g (0.47 mol) of cyclohexylacetaldehyde in 400 ml of abs. THF is added dropwise at -20° to a solution of vinylmagnesium bromide in abs. THF, prepared from 13.8 g (0.57 mol) of magnesium and 66.3 g (0.62 mol) of vinyl bromide in 500 ml of abs. THF. When the addition is complete, the whole is stirred for 30 minutes at -20° and then hydrolysed with 900 ml of saturated ammonium chloride solution. After diluting with 250 ml of H2O, the reaction mixture is extracted three times with 1 liter of ether each time, washed three times with 500 ml of brine each time, dried with MgSO4 and then concentrated by evaporation in a rotary evaporator. The residue is distilled at 50°/0.1 mbar.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
13.8 g
Type
reactant
Reaction Step Five
Quantity
66.3 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]([Mg]Br)=[CH2:11].[Mg].C(Br)=C.[Cl-].[NH4+]>O.C1COCC1>[CH:1]1([CH2:7][CH:8]([OH:9])[CH:10]=[CH2:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(CCCCC1)CC=O
Step Two
Name
Quantity
900 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
13.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
66.3 g
Type
reactant
Smiles
C(=C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for 30 minutes at -20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted three times with 1 liter of ether each time
WASH
Type
WASH
Details
washed three times with 500 ml of brine each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 50°/0.1 mbar

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CCCCC1)CC(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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